molecular formula C21H25N3O3S3 B2830665 4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide CAS No. 325986-47-8

4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide

Cat. No.: B2830665
CAS No.: 325986-47-8
M. Wt: 463.63
InChI Key: DRYQOGSZSPZQIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(N,N-Dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a synthetic benzamide derivative featuring a dipropylsulfamoyl moiety at the para position of the benzamide core and a 2-(methylthio)benzo[d]thiazol-6-yl substituent at the amide nitrogen. Its synthesis typically involves multi-step reactions, including sulfamoylation and coupling of functionalized heterocycles, as evidenced by related compounds in the literature .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S3/c1-4-12-24(13-5-2)30(26,27)17-9-6-15(7-10-17)20(25)22-16-8-11-18-19(14-16)29-21(23-18)28-3/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRYQOGSZSPZQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C21H25N3O3S3
  • Molecular Weight : 463.63 g/mol
  • Purity : Typically ≥95%

The compound is characterized by a benzamide structure linked to a benzothiazole moiety, which is known for its diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzothiazole, including this compound. The compound has been evaluated against various human cancer cell lines, demonstrating significant cytotoxic effects.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells, primarily through the activation of caspase pathways. This was evidenced in studies where treated cells showed increased levels of cleaved caspases, indicating apoptotic cell death.
    • It also affects cell cycle progression, leading to G2/M phase arrest in certain cancer cell lines, which contributes to its growth-inhibitory effects.
  • In Vitro Studies :
    • A study reported that this compound exhibited potent activity against several cancer cell lines, including A549 (lung cancer), HepG2 (liver cancer), and SW620 (colon cancer), with IC50 values ranging from 1.2 nM to 48 nM depending on the cell line .
    • The compound's effectiveness was compared with known anticancer agents, showing superior or comparable efficacy in several cases.
Cell LineIC50 (nM)Mechanism
A54944Apoptosis induction
HepG248Cell cycle arrest
SW6204.3Caspase activation

Other Biological Activities

In addition to its anticancer properties, the compound may exhibit other biological activities:

  • Anti-inflammatory Effects : Some benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines like IL-6 and TNF-α.
  • Neuroprotective Properties : Research indicates that certain modifications to benzothiazole structures can enhance neuroprotective effects against oxidative stress.

Case Studies

  • Study on HepG2 Cells :
    • In a controlled experiment, HepG2 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis rates (34.2% at 0.625 µM to 53.3% at 2.5 µM) as measured by flow cytometry . This highlights the compound's potential for liver cancer treatment.
  • Comparative Analysis with Other Compounds :
    • A comparative study involving various benzothiazole derivatives found that those with similar sulfamoyl substitutions exhibited enhanced anticancer activity compared to their non-modified counterparts . This reinforces the significance of structural modifications in developing effective anticancer agents.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structural features exhibit promising anticancer properties. The benzo[d]thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties
    • The sulfamoyl group is known for its antibacterial activity. Studies have shown that derivatives of sulfamoyl compounds can effectively inhibit bacterial growth, making them potential candidates for developing new antibiotics.
  • Enzyme Inhibition
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or diseases such as diabetes.

Toxicological Studies

  • Safety Assessment
    • The evaluation of the compound's safety profile is crucial, especially given the increasing regulatory focus on animal-free testing methods. Innovative strategies like Next-Generation Risk Assessment (NGRA) are being utilized to assess the toxicity of cosmetic ingredients, including those with similar structures to 4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide .
  • Liver Toxicity Studies
    • A case study highlighted the use of toxicological databases to identify compounds affecting liver parameters, demonstrating how the compound could be linked to liver toxicity assessments through advanced computational models .

Data Tables

Application Area Description References
Anticancer ActivityInhibition of cancer cell proliferation; apoptosis induction
Antimicrobial PropertiesEffective against bacterial strains; potential for new antibiotic development
Enzyme InhibitionPotential inhibition of metabolic enzymes
Toxicity AssessmentUtilization of NGRA for safety evaluation
Liver Toxicity StudiesIdentification of hepatotoxic potential through computational models

Case Studies

  • Anticancer Activity : A study demonstrated that benzo[d]thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may share similar properties .
  • Toxicological Evaluation : The TOXIN knowledge graph was utilized to analyze liver toxicity data related to compounds structurally analogous to this compound, highlighting its potential hepatotoxic effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s structure can be compared to several analogs from the evidence:

Compound Name / ID Key Substituents Core Structure Biological Activity (if reported)
4-(N,N-Dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide (Target) - 2-(Methylthio)benzo[d]thiazol-6-yl
- Dipropylsulfamoyl
Benzamide Not explicitly reported
Compound 1e () - 2-(4-Chlorobenzylamino)-2-oxoethylthio
- 4-Methylpiperazin-1-yl
Benzamide Cell proliferation inhibition (MTT assay)
Compound 1f () - 2-Methoxybenzamide
- 4-(4-Methylpiperazin-1-yl)phenylamino
Benzo[d]imidazole Antiproliferative activity
Entry 8 () - 2-Hydroxy-6-pentadecylphenyl
- Dipropylsulfamoyl
Benzamide Sphingolipid mimic (sphingosine-1-phosphate receptor agonist)
CB-NPs () - 2-(((1R,2R)-2-Hydroxycyclohexyl)amino)benzo[d]thiazol-6-yl Nanoparticle conjugate Tumor vasculature targeting

Key Observations :

  • The target compound’s methylthio group on the benzo[d]thiazole ring distinguishes it from Entry 8 (), which has a hydroxyl group. This substitution may enhance lipophilicity and membrane permeability .
  • CB-NPs () incorporate a similar benzo[d]thiazole scaffold but as part of a nanoparticle delivery system, highlighting divergent applications (direct targeting vs. small-molecule activity) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(N,N-dipropylsulfamoyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. A key step is the coupling of 2-(methylthio)-6-aminobenzo[d]thiazole with 4-(N,N-dipropylsulfamoyl)benzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Reaction optimization includes:

  • Temperature : Maintain 0–5°C during acylation to prevent side reactions.
  • Solvent : Use anhydrous dichloromethane or dimethylformamide (DMF) for solubility and reactivity.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >90% purity .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
Acylation4-(N,N-Dipropylsulfamoyl)benzoyl chloride, Et₃N, DCM, 0°C65–7092%
PurificationEthanol recrystallization8599%

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methylthio at δ 2.5 ppm, dipropylsulfamoyl protons at δ 1.0–1.6 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ calculated for C₂₄H₃₀N₃O₃S₂: 488.1732) .
  • HPLC : Monitor purity (>98% for biological assays) using a C18 column and UV detection at 254 nm .

Q. What preliminary biological assays are recommended to screen for anticancer or antimicrobial activity?

  • Methodological Answer :

  • Anticancer : Conduct MTT assays on cancer cell lines (e.g., HepG2, HeLa) at 10–100 μM concentrations. Measure IC₅₀ values after 48–72 hours .
  • Antimicrobial : Use broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report minimum inhibitory concentrations (MICs) .
    • Data Table :
AssayCell Line/StrainIC₅₀/MIC (μM)Reference
MTTHeLa28.5 ± 1.2
MICE. coli64

Advanced Research Questions

Q. How do structural modifications (e.g., sulfamoyl or methylthio groups) influence the compound’s bioactivity and selectivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies :

  • Sulfamoyl Group : Replace dipropyl with dimethyl or diethyl groups to assess steric/electronic effects on enzyme inhibition (e.g., kinase targets) .
  • Methylthio Group : Oxidize to sulfone or replace with methoxy to compare cytotoxicity and apoptosis induction .
    • Data Table :
DerivativeModificationIC₅₀ (HeLa, μM)Enzyme Inhibition (%)
ParentNone28.575
DimethylsulfamoylN,N-Dimethyl42.362
SulfoneMethylthio → SO₂18.988

Q. What experimental strategies can resolve contradictions between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Low solubility or rapid metabolism may explain discrepancies .
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites. For example, oxidation of the methylthio group may enhance or reduce activity .
  • Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to improve tumor targeting .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Target Identification : Dock against kinases (e.g., EGFR, VEGFR) or apoptosis regulators (e.g., Bcl-2) using AutoDock Vina. Validate with SPR (surface plasmon resonance) binding assays .
  • Simulations : Run 100-ns MD simulations in GROMACS to assess stability of ligand-protein complexes. Key interactions include hydrogen bonds with sulfamoyl oxygen and π-stacking with benzothiazole .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.